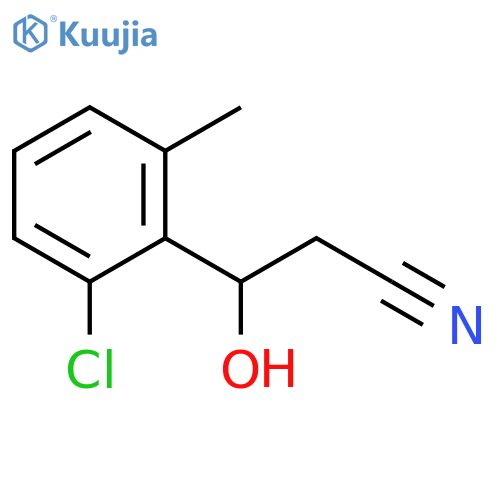Cas no 2228670-55-9 (3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile)

2228670-55-9 structure
商品名:3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile
3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile
- 2-Chloro-β-hydroxy-6-methylbenzenepropanenitrile
-
- インチ: 1S/C10H10ClNO/c1-7-3-2-4-8(11)10(7)9(13)5-6-12/h2-4,9,13H,5H2,1H3
- InChIKey: AEEOOEVWOFRNRG-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)CC#N)=C(C)C=CC=C1Cl
じっけんとくせい
- 密度みつど: 1.233±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 387.6±37.0 °C(Predicted)
- 酸性度係数(pKa): 12.64±0.20(Predicted)
3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1979621-2.5g |
3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile |
2228670-55-9 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1979621-0.05g |
3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile |
2228670-55-9 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1979621-0.1g |
3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile |
2228670-55-9 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1979621-1.0g |
3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile |
2228670-55-9 | 1g |
$813.0 | 2023-05-31 | ||
| Enamine | EN300-1979621-1g |
3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile |
2228670-55-9 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1979621-5g |
3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile |
2228670-55-9 | 5g |
$2235.0 | 2023-09-16 | ||
| Enamine | EN300-1979621-0.5g |
3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile |
2228670-55-9 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1979621-0.25g |
3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile |
2228670-55-9 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1979621-10.0g |
3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile |
2228670-55-9 | 10g |
$3500.0 | 2023-05-31 | ||
| Enamine | EN300-1979621-5.0g |
3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile |
2228670-55-9 | 5g |
$2360.0 | 2023-05-31 |
3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
2228670-55-9 (3-(2-chloro-6-methylphenyl)-3-hydroxypropanenitrile) 関連製品
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
